molecular formula C15H21N5O5 B14130655 Adenosine, N-(3-hydroxycyclopentyl)- CAS No. 124600-53-9

Adenosine, N-(3-hydroxycyclopentyl)-

Cat. No.: B14130655
CAS No.: 124600-53-9
M. Wt: 351.36 g/mol
InChI Key: GYWXTRVEUURNEW-COPUYWOFSA-N
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Description

Adenosine, N-(3-hydroxycyclopentyl)- is a synthetic analogue of adenosine, a naturally occurring nucleoside. This compound is known for its potential therapeutic applications, particularly in the regulation of immune and inflammatory responses . It is structurally characterized by the presence of a hydroxycyclopentyl group attached to the adenosine molecule, which imparts unique biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N-(3-hydroxycyclopentyl)- typically involves the modification of adenosine through a series of chemical reactions. One common method involves the reaction of adenosine with a cyclopentyl derivative under specific conditions to introduce the hydroxycyclopentyl group . The reaction conditions often include the use of solvents like methylene chloride and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-(3-hydroxycyclopentyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonyl chloride, triethylamine, and methylene chloride . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Properties

CAS No.

124600-53-9

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[(2-hydroxycyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7?,8?,9-,11-,12-,15-/m1/s1

InChI Key

GYWXTRVEUURNEW-COPUYWOFSA-N

Isomeric SMILES

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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